

(S)-N-Boc-3-hydroxymethylmorpholine: A Comprehensive Technical Guide

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Compound of Interest

tert-butyl (3*S*)-3-

Compound Name: (hydroxymethyl)morpholine-4-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

(S)-N-Boc-3-hydroxymethylmorpholine, a chiral morpholine derivative, serves as a valuable building block in the synthesis of complex molecules, particularly in the realm of drug discovery. Its rigid heterocyclic scaffold, coupled with the presence of a protected amine and a primary alcohol, offers synthetic handles for the construction of diverse and stereochemically defined structures. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this important synthetic intermediate.

Core Chemical Properties

(S)-N-Boc-3-hydroxymethylmorpholine, systematically named (S)-*tert*-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, is a white to pale yellow solid at room temperature. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate	
CAS Number	714971-28-5	[1]
Molecular Formula	C ₁₀ H ₁₉ NO ₄	[2]
Molecular Weight	217.26 g/mol	[2]
Appearance	Colorless to pale yellow liquid or solid	[2]
Melting Point	80 °C	[1]
Boiling Point	320.7 °C at 760 mmHg	[3]
Density	1.118 g/cm ³	[3]
Solubility	Soluble in organic solvents such as dichloromethane and methanol; limited solubility in water.	[2]

Spectroscopic Data

The structural integrity of (S)-N-Boc-3-hydroxymethylmorpholine is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics based on data from closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of (S)-N-Boc-3-hydroxymethylmorpholine is expected to exhibit distinct signals corresponding to the morpholine ring protons, the hydroxymethyl group, and the tert-butoxycarbonyl (Boc) protecting group. Due to the chiral center at the C3 position, the protons on the morpholine ring are diastereotopic and may show complex splitting patterns. The presence of rotamers due to the amide bond of the Boc group can also lead to broadening or duplication of signals.

Reference Data for a related compound (tert-butyl morpholine-4-carboxylate):

- ^1H NMR (400 MHz, CDCl_3): δ 3.64 (t, $J = 4$ Hz, 4H), 3.42 (t, $J = 4$ Hz, 4H), 1.47 (s, 9H).[4]

For (S)-N-Boc-3-hydroxymethylmorpholine, additional signals for the C3-H proton, the two diastereotopic C2-H protons, and the two diastereotopic hydroxymethyl protons would be expected, along with a signal for the hydroxyl proton.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the ten carbon atoms in the molecule.

Reference Data for a related compound (tert-butyl morpholine-4-carboxylate):

- ^{13}C NMR (100 MHz, CDCl_3): δ 154.77, 79.92, 66.67, 43.48, 28.37.[4]

For the target molecule, additional signals corresponding to the C3 and the hydroxymethyl carbon would be present. The chemical shifts will be influenced by the neighboring heteroatoms and the stereochemistry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-N-Boc-3-hydroxymethylmorpholine will display characteristic absorption bands for its functional groups.

- O-H stretch: A broad band is expected in the region of 3200-3600 cm^{-1} due to the hydroxyl group.
- C-H stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm^{-1} region.
- C=O stretch: A strong absorption band for the carbonyl group of the Boc protecting group is expected around 1680-1700 cm^{-1} .
- C-O stretch: Bands corresponding to the C-O-C ether linkage of the morpholine ring and the C-OH of the hydroxymethyl group will be observed in the fingerprint region (1000-1300 cm^{-1}).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of (S)-N-Boc-3-hydroxymethylmorpholine is expected to show a molecular ion peak (M^+) at m/z 217. The fragmentation pattern will likely involve the loss of the tert-butyl group ($[M-57]^+$), isobutylene ($[M-56]^+$), and subsequent fragmentations of the morpholine ring. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a common fragmentation pathway for amines and ethers.^[5]

Experimental Protocols

Synthesis of (S)-N-Boc-3-hydroxymethylmorpholine

A common and efficient method for the synthesis of (S)-N-Boc-3-hydroxymethylmorpholine starts from the readily available and chiral starting material, L-serine. The following is a representative experimental protocol adapted from the synthesis of the related (S)-3-morpholinyl carboxylic acid.^[6]

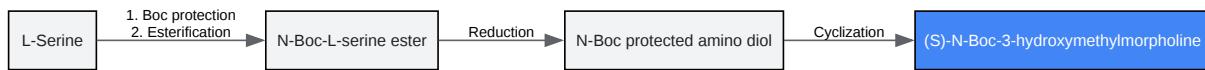
Step 1: Protection of L-serine and esterification L-serine is first protected with a Boc group on the amine functionality and the carboxylic acid is esterified, typically to the methyl or ethyl ester.

Step 2: Reduction of the ester The ester is then selectively reduced to the corresponding primary alcohol using a suitable reducing agent like lithium borohydride ($LiBH_4$) or sodium borohydride ($NaBH_4$) in the presence of a Lewis acid.

Step 3: Cyclization to form the morpholine ring The resulting N-Boc protected amino diol is then cyclized to form the morpholine ring. This can be achieved through various methods, including intramolecular Williamson ether synthesis or Mitsunobu reaction.

Step 4: Deprotection and re-protection (if necessary) Depending on the synthetic route, deprotection of a temporary protecting group and subsequent introduction of the Boc group might be necessary.

Detailed Synthetic Workflow:



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Synthetic pathway to (S)-N-Boc-3-hydroxymethylmorpholine.

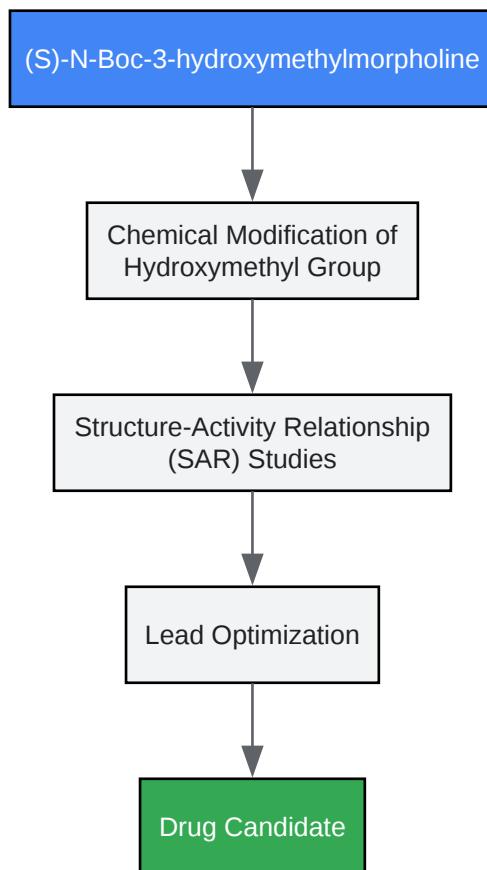
Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.^{[7][8][9]} Its presence can enhance physicochemical properties such as aqueous solubility and metabolic stability, and it can also serve as a key pharmacophoric element interacting with biological targets.

(S)-N-Boc-3-hydroxymethylmorpholine is a valuable chiral building block for the synthesis of more complex morpholine-containing molecules.^{[3][10]} The stereocenter at the C3 position is often crucial for biological activity, and the hydroxymethyl group provides a convenient point for further chemical elaboration. This allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize the pharmacological profile of lead compounds.

While specific examples of marketed drugs synthesized directly from (S)-N-Boc-3-hydroxymethylmorpholine are not readily available in the public domain, its utility as a chiral intermediate is well-recognized in the pharmaceutical industry for the development of novel therapeutic agents targeting a wide range of diseases.

Logical Relationship in Drug Discovery:



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